Sofosbuvir impurity H
Description
Significance of Impurity Control in Pharmaceutical Quality Assurance
The control of impurities in pharmaceutical products is of paramount importance for several reasons. gmpinsiders.com Primarily, some impurities can pose significant health risks, ranging from mild allergic reactions to severe toxic effects, including carcinogenicity and teratogenicity. longdom.orgwisdomlib.org Therefore, identifying and quantifying impurities is essential for the safety assessment of a drug. longdom.org
Secondly, impurities can impact the stability of the API, potentially leading to its degradation and a subsequent reduction in the drug's potency and efficacy. longdom.orgpharmaffiliates.com Impurity profiling helps in understanding degradation pathways and establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com
Finally, stringent control of impurities is a regulatory requirement. longdom.org Global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established strict guidelines for the levels of impurities permissible in pharmaceutical products. longdom.orgeuropa.eu Adherence to these guidelines is mandatory for obtaining market approval. longdom.org
Regulatory Landscape and Harmonization Guidelines for Impurities in Drug Substances
The regulatory framework for controlling impurities in new drug substances is largely governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by regulatory authorities worldwide. jpionline.org Key guidelines include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. jpionline.orgich.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level. ich.org
ICH Q3C(R9): Residual Solvents: This guideline deals with the control of residual solvents used in the manufacturing process. jpionline.orgich.org
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline focuses on the assessment and control of impurities that have the potential to be mutagenic and therefore carcinogenic. jpionline.org
These guidelines ensure a harmonized approach to impurity control, facilitating the global development and registration of new drugs. jpionline.org
Contextualization of Sofosbuvir within Nucleotide Analog Drug Development
Sofosbuvir is a direct-acting antiviral agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. nih.govnih.gov It belongs to a class of drugs known as nucleotide analogs, which are designed to inhibit the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication. researchgate.net
The development of Sofosbuvir was a significant milestone in medicinal chemistry. Earlier nucleoside analogs had limitations in potency because the initial phosphorylation step, critical for their activation, was inefficient. Sofosbuvir's design incorporated a phosphate (B84403) group directly into the prodrug structure, which is then metabolized in the liver to its active triphosphate form, GS-461203. nih.govnih.gov This active form acts as a chain terminator when incorporated into the growing HCV RNA strand, thus halting viral replication. nih.govnih.gov Approved by the FDA in 2013, Sofosbuvir, in combination with other agents, offered the first all-oral, highly effective treatment for multiple HCV genotypes. nih.govresearchgate.net
Overview of Sofosbuvir Impurity H as a Distinct Chemical Entity within Sofosbuvir Substance
This compound is identified as a diastereoisomer of Sofosbuvir. targetmol.commedchemexpress.comglpbio.com Diastereoisomers are stereoisomers that are not mirror images of each other and have different physical properties and can have different biological activities. In the context of Sofosbuvir, which has multiple chiral centers, the formation of various stereoisomers during synthesis is possible. europa.eutga.gov.au
Chemical Profile of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Diastereoisomer of Sofosbuvir |
| Molecular Formula | C22H29FN3O9P |
| Molecular Weight | 529.45 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H33FN3O10P |
|---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H33FN3O10P/c1-18(2)40-25(35)19(3)32-44(38,43-21-13-9-6-10-14-21)39-17-22-24(42-26(36)20-11-7-5-8-12-20)29(4,30)27(41-22)33-16-15-23(34)31-28(33)37/h5-16,18-19,22,24,27H,17H2,1-4H3,(H,32,38)(H,31,34,37)/t19-,22+,24+,27+,29+,44-/m0/s1 |
InChI Key |
FUHXASLGIVTGLC-OQRQYOSKSA-N |
Origin of Product |
United States |
Mechanisms and Pathways of Sofosbuvir Impurity H Formation
Impurity H as a Process-Related By-Product
The synthesis of Sofosbuvir is a complex multi-step process that involves the creation of multiple chiral centers. europa.eu Due to the specific stereochemistry required for the pharmacological activity of Sofosbuvir (the Sp-diastereomer), the formation of other diastereomers, such as Impurity H (the Rp-diastereomer), is a significant challenge. rsc.org
Investigation of Specific Synthetic Steps in Sofosbuvir Production Contributing to Impurity H Generation
The critical step in the synthesis of Sofosbuvir that often leads to the formation of diastereomeric impurities, including Impurity H, is the phosphorylation of the 2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate. acs.orggoogle.com This reaction involves coupling the nucleoside analogue with a chiral phosphoramidate (B1195095) reagent. The reaction can result in a mixture of diastereomers at the phosphorus center, namely the desired Sp-isomer (Sofosbuvir) and the undesired Rp-isomer (Impurity H). google.comgoogle.com
Several synthetic routes have been developed to address this challenge. One common approach involves the use of a phosphochloridate intermediate, which can lead to a mixture of Sp and Rp diastereomers that then require separation by chiral chromatography. google.com Another strategy employs a condensation reaction between the nucleoside intermediate and a phosphoramidate reagent in the presence of a Grignard reagent, which has been reported to have a high impurity profile. google.com
Influence of Reaction Conditions on Impurity H Formation (e.g., Temperature, pH, Solvent Systems)
The ratio of the desired Sp-diastereomer to the undesired Rp-diastereomer (Impurity H) is highly dependent on the reaction conditions. Factors such as the choice of coupling agent, base, solvent, and temperature can significantly influence the diastereoselectivity of the phosphorylation step. acs.orggoogle.com
For instance, the use of certain Lewis acids, such as dimethylaluminum chloride, has been shown to improve the 5'-regioselectivity and diastereoselectivity of the phosphorylation reaction. acs.orgresearchgate.net The choice of solvent is also critical; for example, using pyridine (B92270) as a solvent has been reported to enhance the yield and selectivity. acs.org Temperature control is another key parameter, with reactions often carried out at specific temperatures to maximize the formation of the desired isomer and minimize the generation of Impurity H. google.com
Role of Synthetic Intermediates and Side Reactions in Impurity H Pathway Elucidation
The formation of Impurity H is intrinsically linked to the reactivity of the synthetic intermediates. The key intermediate, 2'-deoxy-2'-fluoro-2'-C-methyluridine, possesses both 3'- and 5'-hydroxyl groups, which can both react with the phosphoramidate reagent. acs.org While the 5'-hydroxyl group is the intended site of reaction, side reactions at the 3'-hydroxyl group can occur, leading to the formation of other impurities. Unwanted 3'-phosphorylation can reduce the efficiency of the reaction and lead to byproducts like the 3',5'-bisphosphorylation impurity. acs.org
The phosphoramidate reagent itself is a chiral molecule, and its purity is crucial for achieving high diastereoselectivity. The use of optically pure phosphoramidating reagents is a key strategy to control the formation of Impurity H. researchgate.net
Diastereoselective Synthesis Considerations in Impurity H Formation
Given that Sofosbuvir is a single diastereomer, achieving a highly diastereoselective synthesis is a primary goal to minimize the formation of Impurity H. rsc.org The biological activity of the two main diastereomers differs significantly, with the Sp-isomer (Sofosbuvir) being considerably more potent than the Rp-isomer (Impurity H). rsc.org
Several strategies are employed to achieve diastereoselective synthesis:
Use of Chiral Auxiliaries: Employing chiral auxiliaries on the phosphoramidate reagent can direct the stereochemical outcome of the phosphorylation reaction.
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as copper complexes, has been explored to promote the formation of the desired Sp-diastereomer. rsc.org
Kinetic Resolution: Enzymatic methods, such as using phosphotriesterase, can be used for the kinetic resolution of a racemic mixture of the Sofosbuvir precursor, selectively hydrolyzing the undesired Rp-diastereomer. mdpi.com
Impurity H as a Degradation Product of Sofosbuvir
Sofosbuvir can degrade under various stress conditions, leading to the formation of several degradation products. scirp.orgijper.orgnih.gov While not always explicitly named "Impurity H" in all studies, the formation of its diastereomer is a potential degradation pathway.
Forced Degradation Studies to Identify Degradation Pathways Leading to Impurity H
Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. pnrjournal.com These studies have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions. scirp.orgijper.orgoup.com
Under acidic conditions, hydrolysis of the phosphoramidate bond can occur. One study identified a major degradation product under acidic conditions (1N HCl at 80°C for 10 hours) which was isolated and characterized. scirp.org While this study did not explicitly name the degradant Impurity H, the potential for epimerization at the phosphorus center under these conditions exists.
Under basic conditions (0.5 N NaOH at 60°C for 24 hours), significant degradation of Sofosbuvir is observed, with the formation of multiple degradation products. scirp.org Hydrolysis of the ester and amide functionalities of the phosphoramidate moiety are the primary degradation pathways.
Oxidative degradation (e.g., with 30% H2O2 at 80°C) also leads to the formation of degradation products, though to a lesser extent than acid or base hydrolysis. scirp.orgijper.org
The following table summarizes the findings from various forced degradation studies on Sofosbuvir:
| Stress Condition | Reagents and Conditions | Degradation Observed | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1 N HCl, 80°C, 10 h | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) | scirp.org |
| 0.1 N HCl, 70°C, 6 h | 23% | DP I (m/z 488) | ijper.org | |
| Basic Hydrolysis | 0.5 N NaOH, 60°C, 24 h | 45.97% | Impurity-A (m/z 453.13), Impurity-B (m/z 411.08) | scirp.org |
| 0.1 N NaOH, 70°C, 10 h | 50% | DP II (m/z 393.3) | ijper.org | |
| Oxidative Degradation | 30% H2O2, 80°C, 2 days | 0.79% | Not explicitly identified | scirp.org |
| 3% H2O2, room temp, 7 days | 19.02% | DP III (m/z 393) | ijper.org | |
| Thermal Degradation | 80°C, 72 h | Stable | No degradation products observed | oup.com |
| Photolytic Degradation | 254 nm, 24 h | Stable | No degradation products observed | scirp.org |
Table 1: Summary of Forced Degradation Studies on Sofosbuvir
It is important to note that while these studies identify various degradation products, a definitive pathway for the formation of "Impurity H" as a degradation product requires further specific investigation to confirm if epimerization at the phosphorus center occurs under these stress conditions.
Hydrolytic Degradation Mechanisms (Acidic, Basic) Involved in Impurity Formation
Forced degradation studies demonstrate that Sofosbuvir is susceptible to hydrolysis, particularly under acidic and basic conditions. The phosphoramidate linkage and other ester groups within the Sofosbuvir molecule are primary sites for hydrolytic attack.
Acidic Hydrolysis: Under acidic conditions, Sofosbuvir undergoes significant degradation. Studies have shown that refluxing a solution of Sofosbuvir in 0.1 N hydrochloric acid (HCl) at 70°C for 6 hours can result in approximately 23% degradation. ijper.org More strenuous conditions, such as using 1 N HCl at 80°C for 10 hours, led to 8.66% degradation. scirp.org The primary degradation pathway involves the hydrolysis of the phosphoramidate bond. One major degradation product identified under acidic stress is (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate, which has a molecular weight of 416.08 and a molecular formula of C16H18FN2O8P. scirp.org Another study identified an acid degradant with a mass-to-charge ratio (m/z) of 488. ijper.orgijper.org
Basic Hydrolysis: Sofosbuvir is particularly unstable in alkaline environments, showing more extensive degradation compared to acidic conditions. ijper.org Treatment with 0.1 N sodium hydroxide (B78521) (NaOH) at 70°C for 10 hours can cause up to 50% degradation of the drug. ijper.org Another study using 0.5 N NaOH at 60°C for 24 hours reported a total degradation of 45.97%. scirp.org The high susceptibility to alkaline hydrolysis is a critical factor in its stability profile. researchgate.net
Under basic conditions, multiple degradation products are formed. Key identified impurities include:
Base Degradation Impurity-A: Identified as (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate, with a molecular weight of 453.13 (C16H25FN3O9P). scirp.org
Base Degradation Impurity-B: Identified as (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid, with a molecular weight of 411.08 (C13H19FN3O9P). scirp.org
Other Degradants: A degradation product with an m/z of 393.3 has also been reported under alkaline stress. ijper.orgijper.org
Oxidative Degradation Mechanisms Associated with Impurity Genesis
Sofosbuvir demonstrates instability under oxidative stress, although generally to a lesser extent than under hydrolytic conditions. The use of hydrogen peroxide (H₂O₂) is a common method for inducing oxidative degradation in forced stability studies.
Treatment with 3% H₂O₂ for seven days resulted in 19.02% degradation. ijper.org Another study found that 3% H₂O₂ was ineffective, but 6% H₂O₂ led to 11% degradation after 10 days at room temperature. researchgate.net More aggressive conditions, such as 30% H₂O₂ at 80°C for two days, resulted in a minor degradation of 0.79%. scirp.org
The proposed mechanism for oxidative degradation primarily involves the formation of an amine oxide from the tertiary amine within the molecule. ijper.orgijper.org A major oxidative degradation product was isolated and characterized, showing a protonated molecular ion at an m/z of 528.1525, corresponding to the molecular formula C₂₂H₂₈FN₃O₉P. scirp.org This indicates the addition of an oxygen atom. Another study using Cerium(IV) as the oxidizing agent also confirmed the formation of an oxidation product where an -OH group becomes attached to the phosphorus atom. orientjchem.org
Photolytic and Thermal Stability Considerations in Impurity Generation
In contrast to its lability under hydrolytic and oxidative stress, Sofosbuvir is remarkably stable when exposed to thermal and photolytic conditions.
Thermal Stability: Multiple studies have confirmed that Sofosbuvir is stable under thermal stress. No significant degradation was observed when the solid drug was kept at 50°C for 21 days or at 80°C for 72 hours. ijper.orgresearchgate.net Similarly, another study found no degradation under thermal conditions, confirming its robustness to heat. scirp.org
Photolytic Stability: Sofosbuvir is also considered photostable. Exposure to UV light (at 254 nm for 24 hours) or sunlight for extended periods (21 days) did not result in any observable degradation. ijper.orgscirp.org This stability under light exposure is an important characteristic for its formulation and storage. europa.eu
Kinetic Studies of Impurity Formation and Degradation Rates
Kinetic studies provide quantitative insight into the rate at which Sofosbuvir degrades under various conditions, which is essential for predicting its shelf-life and understanding its stability profile.
The degradation of Sofosbuvir is most pronounced under hydrolytic conditions, particularly in alkaline environments. The rate of degradation is significantly influenced by pH, temperature, and the concentration of the stress agent.
Hydrolytic Degradation Kinetics: The kinetics of hydrolytic degradation have been studied to determine the activation energy (Ea) of the reaction, which represents the energy barrier that must be overcome for degradation to occur. For the hydrolytic degradation of Sofosbuvir, the activation energy has been calculated using two different methods, yielding comparable results:
Arrhenius Method: 77.9 ± 1.1 kJ/mol researchgate.net
Isoconversional Method: 79.5 ± 3.2 kJ/mol researchgate.net These values provide a quantitative measure of the drug's susceptibility to hydrolysis.
The following table summarizes degradation rates observed in various studies under specific stress conditions.
| Stress Condition | Parameters | Duration | Degradation (%) | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl at 70°C | 6 hours | 23% | ijper.org |
| Acid Hydrolysis | 1 N HCl at 80°C | 10 hours | 8.66% | scirp.org |
| Alkali Hydrolysis | 0.1 N NaOH at 70°C | 10 hours | 50% | ijper.org |
| Alkali Hydrolysis | 0.5 N NaOH at 60°C | 24 hours | 45.97% | scirp.org |
| Oxidative | 3% H₂O₂ | 7 days | 19.02% | ijper.org |
| Oxidative | 6% H₂O₂ | 10 days | 11% | researchgate.net |
Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Sofosbuvir Impurity H
Chromatographic Separation Techniques
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of pharmaceutical impurities. For Sofosbuvir impurity H, various high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) methods have been developed, leveraging principles of reversed-phase and chiral chromatography to achieve the required specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity H
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of Sofosbuvir and its related substances, including Impurity H. The development of a robust and reliable HPLC method involves the careful optimization of several key parameters to ensure adequate resolution, peak shape, and sensitivity.
The choice of the stationary phase is fundamental to achieving successful chromatographic separation. For the analysis of Sofosbuvir and its impurities, octadecylsilane (B103800) (C18) bonded silica (B1680970) columns are predominantly used. conferenceworld.inresearchgate.netjmpas.comresearchgate.net These non-polar stationary phases separate compounds based on their hydrophobicity.
Several studies have demonstrated the effectiveness of various C18 columns in resolving Sofosbuvir from its impurities. Commonly utilized columns include:
Zorbax SB C18 (250mm x 4.6mm, 5µm) conferenceworld.in
Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) researchgate.netbohrium.com
Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) jmpas.com
Kromasil 100 C18 (250 × 4.6 mm, 5 µ) researchgate.net
The selection of a specific C18 column from a particular manufacturer can influence the selectivity of the separation due to differences in silica purity, end-capping, and carbon load. Elution profile engineering is achieved by systematically modifying the mobile phase composition and gradient to control the retention and resolution of Impurity H relative to the main Sofosbuvir peak and other impurities.
The mobile phase in RP-HPLC typically consists of an aqueous component (often buffered) and an organic modifier. The precise composition and elution strategy are critical for optimizing the separation of closely related species like diastereomers.
Aqueous Component: The pH of the aqueous phase is a crucial parameter, as Sofosbuvir and its impurities contain ionizable functional groups. conferenceworld.in Buffering the mobile phase helps to maintain a constant pH, ensuring reproducible retention times and improved peak shapes. Common aqueous phases include solutions of trifluoroacetic acid, phosphate (B84403) salts, or triethylamine (B128534) adjusted to a specific pH. conferenceworld.inresearchgate.netjmpas.comfortunejournals.comrasayanjournal.co.in For instance, a 0.1% triethylamine buffer adjusted to pH 7.0 with orthophosphoric acid was found to be suitable for retaining all impurities and improving peak symmetry. conferenceworld.in
Organic Modifier: Acetonitrile (B52724) is the most common organic solvent used due to its low viscosity and UV transparency. conferenceworld.inresearchgate.netjmpas.com Methanol and isopropyl alcohol are also used, sometimes in combination with acetonitrile, to fine-tune the selectivity of the separation. conferenceworld.injmpas.comresearchgate.net
Elution Strategies: Both isocratic and gradient elution methods are employed for the analysis of Sofosbuvir impurities.
Isocratic elution , where the mobile phase composition remains constant, is simpler but may not provide sufficient resolution to separate all impurities in a complex mixture. researchgate.netbohrium.com
Below is a table summarizing various HPLC mobile phase conditions used for the analysis of Sofosbuvir and its impurities.
| Aqueous Phase (Mobile Phase A) | Organic Phase (Mobile Phase B) | Elution Mode | Reference |
|---|---|---|---|
| 0.1% Triethylamine (pH 7.0 with Orthophosphoric acid) | Acetonitrile:Methanol:Isopropyl Alcohol (850:100:50 v/v/v) | Gradient | conferenceworld.in |
| 0.1% Trifluoroacetic acid in water | Acetonitrile | Isocratic (50:50 v/v) | researchgate.netbohrium.com |
| 0.6% Trifluoroacetic acid in water (pH 2.2) | Water:Methanol:Acetonitrile (20:30:50 v/v/v) | Gradient | jmpas.com |
| 9 mM Dipotassium hydrogen orthophosphate (pH 4.0) | Acetonitrile | Isocratic (60:40 v/v) | fortunejournals.com |
| 0.1 M Potassium dihydrogen phosphate (pH 4.5) | Methanol | Isocratic (60:40 v/v) | rasayanjournal.co.in |
Ultraviolet-Visible (UV-Vis) detection is the most common mode of detection in HPLC for pharmaceutical analysis due to its simplicity and robustness. The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. The wavelength is typically chosen at the absorbance maximum (λmax) of the analyte.
Sofosbuvir exhibits a strong UV absorbance with a λmax reported to be around 260-263 nm. conferenceworld.inresearchgate.net Since this compound is a diastereoisomer, it possesses the same chromophore as the parent molecule and is expected to have an identical or very similar UV spectrum and λmax. glpbio.com Therefore, the wavelength used for the detection of Sofosbuvir is also suitable for the sensitive detection of Impurity H. The use of a Photo Diode Array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which helps in confirming peak purity and identity. scirp.org
The following table summarizes the detection wavelengths used in various analytical methods for Sofosbuvir.
| Detection Wavelength (nm) | Reference |
|---|---|
| 260 | conferenceworld.inresearchgate.netbohrium.comscirp.orgresearchgate.net |
| 261 | researchgate.net |
| 263 | jmpas.comresearchgate.net |
| 265 | fortunejournals.com |
| 240 | rasayanjournal.co.in |
Ultra-High Performance Liquid Chromatography (UHPLC) for Improved Efficiency and Sensitivity
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, leading to substantial improvements in analytical performance.
The primary advantages of UHPLC for the analysis of this compound include:
Increased Resolution: The higher efficiency of UHPLC columns results in sharper and narrower peaks, allowing for better separation of closely eluting impurities like diastereomers. scirp.org
Faster Analysis Times: The high-pressure capabilities allow for higher flow rates without sacrificing separation efficiency, significantly reducing run times.
Higher Sensitivity: Narrower peaks lead to a greater peak height for a given concentration, resulting in lower limits of detection (LOD) and quantification (LOQ). fortunejournals.com
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in the consumption of organic solvents, making UHPLC a more environmentally friendly and cost-effective technique. scirp.org
One study highlighted that a developed UPLC method was superior to conventional RP-HPLC in terms of resolution, speed, and solvent consumption for analyzing Sofosbuvir and its degradation products. scirp.org
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment of Impurity H
Sofosbuvir is a single stereoisomer, and its biological activity is highly dependent on its specific three-dimensional structure. This compound is a diastereomer of the active molecule, meaning it has a different stereochemical configuration at one or more of its chiral centers. glpbio.com Because different stereoisomers can exhibit different pharmacological and toxicological profiles, it is a regulatory requirement to control their presence in the final drug substance. veeprho.com
Chiral chromatography is the definitive technique for separating stereoisomers. This is achieved by using a chiral stationary phase (CSP) that can selectively interact with different isomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. hplc.eu
While specific chiral separation methods for Impurity H are not detailed in the available literature, the principles of chiral chromatography are directly applicable. Developing a method would involve screening various CSPs and mobile phases to find conditions that provide baseline resolution between Sofosbuvir, Impurity H, and any other potential stereoisomeric impurities. veeprho.com This assessment is crucial for confirming the diastereomeric purity of Sofosbuvir and ensuring the quality and safety of the medication.
Spectroscopic and Spectrometric Characterization for Structural Confirmation
The definitive structural elucidation of this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide orthogonal information, which, when combined, confirms the molecular structure, elemental composition, and stereochemistry of the impurity.
Mass spectrometry is a cornerstone technique for the initial identification of impurities by providing precise molecular weight information. For this compound, which has a molecular formula of C₂₉H₃₃FN₃O₁₀P, the expected molecular weight is 633.56 g/mol . Electrospray ionization (ESI) is commonly used, typically showing the protonated molecular ion [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental composition. scirp.org The high mass accuracy of HRMS, typically within 5 ppm, distinguishes the impurity's formula from other potential isobaric species. scirp.org
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₉H₃₃FN₃O₁₀P |
| Exact Mass (Calculated) | 633.1888 |
| [M+H]⁺ (Calculated) | 634.1966 |
The observed m/z value in an experimental setting would be compared against the calculated value to determine the mass error in parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) provides in-depth structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of Impurity H) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, helping to identify key structural motifs and confirm the connectivity of the molecule. Key fragmentation pathways for Sofosbuvir-related compounds involve the cleavage of the phosphoramidate (B1195095) bond and losses of the amino acid ester and phenyl groups. nih.gov
Table 2: Plausible MS/MS Fragmentation Pattern for this compound ([M+H]⁺ at m/z 634.2)
| Fragment Ion (m/z) | Proposed Loss | Structural Information Confirmed |
| 530.1 | Loss of benzoate (B1203000) moiety (C₇H₆O₂) | Confirms presence and location of the benzoate group |
| 503.1 | Loss of L-alanine isopropyl ester (C₆H₁₃NO₂) | Identifies the amino acid side chain |
| 413.1 | Loss of phosphoramidate group (C₁₅H₁₉NO₅P) | Confirms the core nucleoside structure with benzoate |
| 291.1 | Ribose-phosphate-benzoate fragment | Provides evidence for the modified sugar backbone |
| 112.1 | Uracil (B121893) base fragment | Confirms the identity of the nucleobase |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural and stereochemical assignment of organic molecules. scirp.org A full suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to confirm the diastereomeric nature of this compound. All spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆. scirp.org
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. Key signals would correspond to the uracil base, the fluorinated ribose moiety, the L-alanine and isopropyl groups, the phenoxy group, and the additional aromatic protons from the 3'-benzoate group.
¹³C NMR: Shows signals for all unique carbon atoms in the molecule, providing a map of the carbon skeleton. The presence of additional signals in the aromatic region and a distinct carbonyl signal would further confirm the benzoate group.
³¹P NMR: As an organophosphorus compound, a single signal is expected in the ³¹P NMR spectrum, with a chemical shift characteristic of the phosphoramidate environment. jst.go.jpnih.gov This technique is highly sensitive to the electronic environment of the phosphorus atom. jst.go.jpnih.gov
¹⁹F NMR: A single resonance is expected for the fluorine atom at the 2'-position of the sugar ring. The chemical shift and coupling constants (J-coupling to neighboring protons) are highly sensitive to the stereochemistry at this center, making ¹⁹F NMR crucial for distinguishing between diastereoisomers.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to assemble the final structure. scirp.orgresearchgate.net HSQC correlates protons to their directly attached carbons, while HMBC reveals long-range (2-3 bond) correlations, which would be used to definitively link the benzoate carbonyl group to the 3'-position of the ribose sugar.
Table 3: Expected NMR Spectral Features Distinguishing this compound from Sofosbuvir
| Nucleus | Sofosbuvir Feature | This compound Expected Feature | Rationale |
| ¹H | 3'-OH proton signal | Absence of 3'-OH signal; new signals in aromatic region (7.5-8.1 ppm); downfield shift of H-3' proton | Esterification at the 3'-position |
| ¹³C | 3'-CH signal (~70 ppm) | Downfield shift of C-3' signal; new aromatic signals and a carbonyl signal (~165 ppm) | Electronic effect of the benzoate group |
| ³¹P | Characteristic singlet | Minor chemical shift difference | The change at the 3'-position may induce a small long-range effect on the phosphorus nucleus |
| ¹⁹F | Characteristic singlet/multiplet | Minor chemical shift and/or coupling constant differences | Diastereomeric differences and conformational changes may alter the fluorine environment |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. scirp.org The spectra would confirm the presence of key bonds and functional moieties, providing complementary information to MS and NMR data.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (Uracil, Amide) | 3200-3400 |
| C-H (Aromatic & Aliphatic) | 2850-3100 |
| C=O (Uracil, Amide, Ester) | 1650-1750 (multiple bands expected) |
| C=C (Aromatic Rings) | 1450-1600 |
| P=O (Phosphoramidate) | 1200-1280 |
| C-O (Ester, Ether) | 1000-1300 |
| C-F | 1000-1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Method Validation for Impurity H Analysis (ICH Q2(R1) Compliance)
The quantitative analysis of this compound, typically by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, must be rigorously validated to ensure its suitability for its intended purpose. researchgate.netresearchgate.net The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be investigated. fda.goveuropa.euich.org
The validation process demonstrates that the analytical method is specific, linear, accurate, precise, and robust for the quantification of Impurity H.
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Sofosbuvir), other impurities, and degradation products. fda.gov This is typically demonstrated through peak purity analysis using a photodiode array (PDA) detector and by showing adequate resolution between Impurity H and adjacent peaks. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. fda.gov The linearity for an impurity is typically assessed over a range from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit. scirp.orgich.org A correlation coefficient (r²) of ≥0.999 is generally required. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is determined by applying the method to samples spiked with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification level). ich.org Recovery values are expected to be within a range of 80-120%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is evaluated at two levels:
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six determinations at 100% of the test concentration or over the specified range. ich.org
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). europa.eu The relative standard deviation (RSD) for precision studies should typically be not more than 10% for impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netfda.gov The LOQ is often established as the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). europa.eu This provides an indication of its reliability during normal usage.
Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria for Impurity H Analysis
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak is spectrally pure and well-resolved from other peaks (Resolution > 2.0) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | From LOQ to 120% of the specified limit |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 10.0%; Intermediate (Inter-day): ≤ 10.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10; analyte must be quantifiable with acceptable precision and accuracy |
| Robustness | System suitability parameters remain within acceptance criteria after minor changes to the method |
Specificity and Selectivity Studies for Baseline Resolution
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. globalresearchonline.net In the context of this compound, specificity studies are crucial to demonstrate that the analytical procedure can distinguish this specific impurity from Sofosbuvir and other related substances.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a commonly employed technique for this purpose. bohrium.com Method development focuses on achieving baseline resolution, where the chromatographic peaks for Sofosbuvir, Impurity H, and other potential impurities are completely separated from each other. This is typically achieved by optimizing various chromatographic parameters:
Stationary Phase: Columns such as Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) or Zorbax SB C18 (250mm x 4.6mm, 5µm) are often used for their resolving power. researchgate.netconferenceworld.in
Mobile Phase: A combination of an aqueous component (like a buffer or 0.1% trifluoroacetic acid in water) and an organic solvent (commonly acetonitrile or methanol) is used. researchgate.netsemanticscholar.org The ratio of these components can be adjusted in an isocratic or gradient elution mode to achieve optimal separation. conferenceworld.in
Detection Wavelength: Detection is typically performed using a UV detector at a wavelength where both Sofosbuvir and its impurities have significant absorbance, such as 260 nm. bohrium.comresearchgate.net
To validate specificity, forced degradation studies are performed, subjecting Sofosbuvir to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. semanticscholar.org The analytical method must be able to resolve the peak of Impurity H from any degradants formed. The specificity is confirmed by the absence of interference from blank (diluent) and placebo samples at the retention time of Impurity H. conferenceworld.in Peak purity analysis using a photodiode array (PDA) detector can also be employed to confirm that the chromatographic peak of Impurity H is spectrally pure and not co-eluting with other substances. sps.nhs.uk A resolution factor of greater than or equal to 1.5 between adjacent peaks is generally considered acceptable for baseline separation. sps.nhs.uk
Linearity and Range Determination for Quantification
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for the accurate quantification of this compound. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
To determine linearity, a series of solutions of Impurity H are prepared at different known concentrations. conferenceworld.in These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration.
For impurities, the analytical range typically covers from the limit of quantification (LOQ) to 150% or 200% of the specification limit for that impurity. conferenceworld.insps.nhs.uk The linearity of the method is evaluated by statistical methods, such as calculating the correlation coefficient (r²) and the y-intercept of the regression line. A correlation coefficient close to 0.999 is generally accepted as an indicator of good linearity. globalresearchonline.net
Table 1: Example Linearity Data for a Sofosbuvir Impurity
| Concentration (µg/mL) | Peak Area (Example Values) |
|---|---|
| 10 | 16048 |
| 15 | 24150 |
| 20 | 32095 |
| 25 | 40050 |
| 30 | 48120 |
Linearity Parameters:
Accuracy and Precision Assessment (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a sample matrix with a known amount of Impurity H at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). globalresearchonline.netconferenceworld.in The percentage recovery is then calculated. Acceptance criteria for recovery are typically within 80.0% to 120.0% for impurities. conferenceworld.in
Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD).
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple analyses (e.g., six replicates) of a sample spiked with Impurity H at the specification level. conferenceworld.in
Intermediate Precision (Inter-day Precision/Ruggedness): This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. conferenceworld.inhamdard.edu.pk This demonstrates the reliability of the method under typical lab variations.
For both repeatability and intermediate precision, the %RSD should be within acceptable limits, typically not more than 10% for impurity analysis at the specification level. conferenceworld.in
Table 2: Example Accuracy and Precision Data for this compound
| Validation Parameter | Concentration Level | Acceptance Criteria | Example Result |
|---|---|---|---|
| Accuracy (% Recovery) | 50% | 80.0% - 120.0% conferenceworld.in | 99.5% |
| 100% | 101.2% | ||
| 150% | 100.8% | ||
| Precision - Repeatability (%RSD, n=6) | 100% | NMT 10% conferenceworld.in | 0.043% researchgate.net |
| Precision - Intermediate (%RSD) | 100% | NMT 10% conferenceworld.in | <2.91% conferenceworld.in |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Calculation
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.nethamdard.edu.pk
These values are crucial for determining trace amounts of impurities like Impurity H. They can be calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line)
S = the slope of the calibration curve
The LOQ is then validated by analyzing a number of samples at this concentration to confirm that the precision (%RSD) is within acceptable limits (e.g., not more than 10%). conferenceworld.in
Table 3: Example LOD and LOQ Values for a Sofosbuvir Impurity
| Parameter | Value as % of Test Concentration | Value in µg |
|---|---|---|
| LOD | 0.03% | 0.12 µg bohrium.com |
| LOQ | 0.10% | 0.375 µg bohrium.com |
Robustness and System Suitability Testing
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. wisdomlib.org For an RP-HPLC method, robustness is tested by making slight changes to parameters such as:
Flow rate of the mobile phase (e.g., ±0.1 mL/min). researchgate.net
Mobile phase composition (e.g., ±2% in the organic solvent ratio). jcdronline.org
Column temperature.
pH of the mobile phase buffer.
The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these changes. wisdomlib.org
System Suitability Testing (SST) is an integral part of the analytical method and is performed before and during the analysis of samples to ensure the continued performance of the entire system (instrument, reagents, and columns). jcdronline.org Key SST parameters include:
Tailing Factor (Asymmetry Factor): Measures the symmetry of the peak. A value ≤2.0 is generally required. researchgate.net
Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency.
Resolution (Rs): Confirms the degree of separation between adjacent peaks.
%RSD of Replicate Injections: The precision of replicate injections of a standard solution is checked, with an acceptance criterion typically of <2.0%. researchgate.net
These tests confirm that the analytical system is working correctly and is suitable for providing reliable data for the quantification of this compound.
Strategies for Control and Mitigation of Sofosbuvir Impurity H in Pharmaceutical Manufacturing
Process Optimization in Sofosbuvir Synthesis to Minimize Impurity H Formation
Minimizing the formation of Sofosbuvir impurity H at its source is the most efficient strategy for control. This involves a deep understanding of the Sofosbuvir synthesis route and the specific steps where the diastereomeric impurity can be generated.
Modification of Reaction Parameters and Unit Operations
The formation of diastereomers is often influenced by the kinetic and thermodynamic conditions of a chemical reaction. The synthesis of Sofosbuvir involves the creation of a chiral phosphorus center, a key step where diastereomers like Impurity H can form. Control over this stereocenter is paramount.
Key parameters that can be modified include:
Temperature: Lowering the reaction temperature can enhance the kinetic control of a reaction, often favoring the formation of the desired stereoisomer over its thermodynamic, less stable counterpart.
Solvent: The polarity and nature of the solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio of the product.
Reagent and Catalyst Selection: The choice of coupling agents, bases, and catalysts can have a profound impact on the stereoselectivity of the phosphorylation step. Chiral catalysts or auxiliaries may be employed to direct the reaction towards the desired Sofosbuvir (Sp) isomer and away from the Impurity H (Rp) isomer.
Reaction Time and Dosing: Optimizing the reaction time and the rate of reagent addition can prevent the buildup of intermediates that might lead to side reactions or isomerization, thus minimizing the formation of Impurity H.
Selection of High-Purity Raw Materials and Intermediates
The purity of starting materials and intermediates is a foundational element of impurity control. Impurities in raw materials can be carried through the synthetic process or can interfere with reactions, potentially altering stereoselectivity and leading to an increased level of Impurity H. daicelpharmastandards.com
Manufacturers must:
Establish stringent specifications for all raw materials and intermediates.
Qualify suppliers based on their ability to consistently provide high-purity materials.
Implement rigorous incoming material testing to verify the identity, purity, and absence of detrimental contaminants before use in the Sofosbuvir synthesis.
Development of Efficient Purification Protocols for Impurity H Removal
Even with an optimized synthesis, some level of Impurity H formation may be unavoidable. Therefore, robust and efficient purification methods are essential to reduce the impurity to an acceptable level in the final API. The primary challenge lies in separating two compounds that are diastereomers.
Crystallization: This is a powerful technique for purifying crystalline solids like Sofosbuvir. ucc.ie By carefully selecting the solvent system and controlling crystallization conditions (e.g., temperature, cooling rate, agitation), it is possible to selectively crystallize the desired Sofosbuvir isomer, leaving Impurity H and other impurities in the mother liquor. Recrystallization or reslurrying can further enhance purity. ucc.ie
Chromatography: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective methods for separating diastereomers. europeanpharmaceuticalreview.com These techniques exploit the subtle differences in physicochemical properties between Sofosbuvir and Impurity H to achieve separation. A patent for preparing Sofosbuvir impurities describes using column chromatography with an ethyl acetate (B1210297) and n-hexane system to achieve a purity of over 99%. google.com
Table 1: Comparison of Purification Techniques for Impurity H Removal
| Technique | Principle of Separation | Advantages | Considerations |
| Crystallization | Differential solubility between Sofosbuvir and Impurity H in a selected solvent system. ucc.ie | Cost-effective, scalable, can remove multiple impurities simultaneously. | Highly dependent on finding a suitable solvent system; may require multiple recrystallization steps. |
| Preparative HPLC | Differential partitioning between a stationary phase and a mobile phase based on polarity and other interactions. europeanpharmaceuticalreview.com | High resolution and efficiency, good reproducibility. europeanpharmaceuticalreview.com | Higher cost, solvent consumption, and lower throughput compared to crystallization. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase for separation on a stationary phase. europeanpharmaceuticalreview.com | Faster separations, reduced organic solvent usage (greener chemistry), different selectivity compared to HPLC. europeanpharmaceuticalreview.com | Requires specialized high-pressure equipment. |
In-Process Control (IPC) Monitoring for Real-Time Impurity H Management
In-process controls are crucial for monitoring the formation of Impurity H at critical stages of the manufacturing process. Real-time data allows for timely intervention and ensures the process remains within its defined parameters.
High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for IPC monitoring of Sofosbuvir and its related substances. researchgate.netresearchgate.net A validated, stability-indicating HPLC method can accurately separate and quantify Sofosbuvir from Impurity H and other process-related impurities and degradation products. scirp.orgijper.org
IPC checks are typically implemented:
After the reaction step where the chiral phosphorus center is formed.
Before and after purification steps to assess their effectiveness.
On the final API before it is released for formulation.
This real-time management ensures that any deviation in the impurity profile is detected early, preventing the processing of non-compliant batches and reducing manufacturing costs.
Impurity Profiling and Specification Setting for this compound
Establishment of Acceptance Criteria Based on ICH Q3A/Q3B Guidelines
The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B) that are globally recognized. ich.orgeuropa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.
Identification Threshold: The level at which an impurity's structure must be determined.
Qualification Threshold: The level at which an impurity's biological safety must be established. Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. ich.org
The acceptance criterion (specification) for this compound in the final drug substance must be set at or below the qualification threshold.
Table 2: ICH Q3A Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.org |
For Sofosbuvir, the specific limit for Impurity H would be justified based on toxicological studies or its presence in batches used in clinical safety and efficacy trials. ich.org Any proposed acceptance criterion higher than the identification threshold requires rigorous justification and qualification to ensure patient safety.
Impact of Packaging and Storage Conditions on Impurity H Stability (Chemical Aspects)
The stability of an API is intrinsically linked to its chemical structure and its susceptibility to degradation under various environmental influences. Packaging and storage conditions are therefore critical control parameters to prevent the formation of degradation products, such as Impurity H, and to ensure the API maintains its quality, purity, and potency throughout its shelf life.
Stability studies are a regulatory requirement and provide essential data on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light. researchgate.net These studies are foundational for determining appropriate storage conditions and selecting suitable packaging materials.
Key Factors Influencing the Formation of Impurity H:
Temperature: Elevated temperatures typically accelerate the rate of chemical reactions, including degradation pathways that may lead to the formation of Impurity H. The Arrhenius equation describes this relationship, where a small increase in temperature can lead to a significant increase in the degradation rate. Therefore, storing Sofosbuvir API at controlled room temperature or under refrigerated conditions, as determined by stability data, is crucial.
Humidity: The presence of moisture can facilitate hydrolytic degradation pathways. For a molecule like Sofosbuvir, which contains ester and phosphoramidate (B1195095) linkages, susceptibility to hydrolysis is a key consideration. Packaging that provides a robust barrier to moisture vapor ingress is essential to protect the API, especially in humid climates.
Packaging Materials: The choice of packaging is a critical determinant of API stability. Materials are selected based on their ability to protect the contents from environmental factors. For a moisture-sensitive solid like Sofosbuvir API, high-density polyethylene (B3416737) (HDPE) containers with induction-sealed caps (B75204) or multi-layer aluminum foil bags are common choices. These materials are selected for their low moisture vapor transmission rates (MVTR). The packaging must also be inert and not interact with the API (e.g., leaching of container components or adsorption of the API).
Forced degradation studies, which expose the API to stress conditions more severe than accelerated stability testing, are instrumental in elucidating the degradation pathways. researchgate.net For instance, exposing Sofosbuvir to high heat and humidity would demonstrate the propensity for Impurity H to form under these conditions and help establish the critical control points for storage and packaging.
Table 2: Representative Stability Data Illustrating the Impact of Storage Conditions on Impurity H Formation
The following interactive table provides a representative example of data that would be generated during a stability study for Sofosbuvir API. This data is for illustrative purposes only and is designed to show trends in the formation of Impurity H under different conditions and in different packaging types.
| Condition (Temperature, Relative Humidity) | Time Point | Packaging Type A (HDPE Bottle) Impurity H (%) | Packaging Type B (Aluminized Bag) Impurity H (%) |
| 25°C / 60% RH | Initial | 0.07 | 0.07 |
| 25°C / 60% RH | 3 Months | 0.08 | 0.07 |
| 25°C / 60% RH | 6 Months | 0.08 | 0.08 |
| 25°C / 60% RH | 12 Months | 0.09 | 0.08 |
| 40°C / 75% RH | Initial | 0.07 | 0.07 |
| 40°C / 75% RH | 1 Month | 0.10 | 0.08 |
| 40°C / 75% RH | 3 Months | 0.12 | 0.09 |
| 40°C / 75% RH | 6 Months | 0.14 | 0.10 |
This illustrative data shows a clear trend: the formation of Impurity H increases over time, and this increase is significantly more pronounced under accelerated conditions of high temperature and humidity. It also demonstrates how a more protective packaging (Aluminized Bag with lower moisture permeability) can mitigate the rate of impurity formation compared to a standard HDPE bottle. Such data is vital for establishing the retest period for the API and for defining the appropriate storage and shipping conditions to maintain its quality.
Regulatory and Quality Assurance Frameworks for Sofosbuvir Impurity H
Compliance with International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for pharmaceutical quality. Several of these guidelines are directly applicable to the management of Sofosbuvir impurity H.
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orgfda.govresearchgate.net As this compound is a process-related impurity and a potential degradation product, its control is essential. The guideline establishes thresholds based on the maximum daily dose (MDD) of the drug substance. For Sofosbuvir, with a typical MDD of 400 mg, the ICH Q3A thresholds are pivotal for setting acceptance criteria.
Any impurity present at a level greater than the reporting threshold must be reported in regulatory submissions. fda.gov If the impurity level exceeds the identification threshold, its structure must be elucidated. fda.gov Furthermore, if it surpasses the qualification threshold, the impurity's biological safety must be established through appropriate studies. ich.org
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI: Total Daily Intake
For Sofosbuvir, an impurity like Impurity H exceeding 0.10% would necessitate structural identification, and levels above 0.15% would require safety qualification. humanjournals.com
The ICH Q3B(R2) guideline addresses impurities in new drug products, focusing on degradation products that form during manufacturing or on storage. fda.goveuropa.eu Since this compound is a diastereoisomer, it can be considered an impurity carried over from the drug substance and potentially a degradation product if its levels increase over the product's shelf life. slideshare.net Forced degradation studies, conducted under conditions of hydrolysis, oxidation, photolysis, and heat as per ICH guidelines, help to identify potential degradation products and establish degradation pathways. ijper.org
ICH Q3B(R2) sets thresholds for reporting, identification, and qualification of degradation products in the finished product, which are also based on the MDD. europa.eu These thresholds guide the setting of acceptance criteria for impurities in the final drug product specification.
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 10 mg | 1.0% | 1.0% or 50 µg TDI*, whichever is lower | 1.0% or 50 µg TDI*, whichever is lower |
| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI*, whichever is lower | 0.5% or 200 µg TDI*, whichever is lower |
| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI*, whichever is lower | 0.2% or 3 mg TDI*, whichever is lower |
| > 2 g | 0.1% | 0.1% | 0.1% |
*TDI: Total Daily Intake
Given Sofosbuvir's 400 mg daily dose, the identification and qualification thresholds for Impurity H as a degradation product would be 0.2%.
ICH Q7 outlines Good Manufacturing Practices (GMP) for APIs, ensuring that they meet the requirements for quality and purity. europa.eu This guideline mandates the establishment of a robust quality management system that includes comprehensive control over the manufacturing process to minimize the formation of impurities. nih.gov
For this compound, a diastereomer, control strategies under ICH Q7 would focus on the stereospecificity of the synthesis process. Key aspects include:
Control of Raw Materials: Ensuring the stereochemical purity of starting materials and reagents.
Process Parameter Control: Tightly controlling reaction conditions (e.g., temperature, pressure, reaction time) to favor the formation of the desired Sofosbuvir diastereomer.
In-Process Controls: Implementing analytical tests at critical steps to monitor the formation of Impurity H and other related substances.
Purification Procedures: Developing and validating effective purification steps to remove or reduce Impurity H to acceptable levels in the final API.
Impurity Profiling: Establishing a typical impurity profile for the Sofosbuvir API produced by a specific process and comparing it across batches to ensure consistency. ich.org
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euich.org All impurities, including this compound, should be evaluated for their mutagenic potential, especially if they are new or exceed qualification thresholds. researchgate.net
The assessment typically begins with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict the impurity's potential for bacterial mutagenicity. youtube.com
Table 3: ICH M7 Classification of Impurities
| Class | Description |
|---|---|
| Class 1 | Known mutagenic carcinogens. |
| Class 2 | Known mutagens with unknown carcinogenic potential. |
| Class 3 | Alerting structure, unrelated to the API; no mutagenicity data. |
| Class 4 | Alerting structure, shared with the API or related compounds that are non-mutagenic. |
If this compound were to be classified as a Class 3, 4, or 5 impurity, it would be controlled at levels established under ICH Q3A/Q3B. europeanpharmaceuticalreview.com However, if it were found to be a mutagenic impurity (Class 1 or 2), a much lower acceptable intake, such as the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, would be applied. ich.org
Role of Pharmacopoeial Standards and Monographs in Impurity H Control
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official public standards for medicines and their ingredients. While a specific monograph for "this compound" is not commonly listed, monographs for Sofosbuvir API and its dosage forms set the standards for its quality, including limits for specified and unspecified impurities.
For instance, a draft monograph for Sofosbuvir tablets in The International Pharmacopoeia lists several specified impurities (A, B, C, D, E, F, G, and others). who.int The presence of such detailed impurity sections in pharmacopoeial monographs necessitates that manufacturers develop and validate analytical methods capable of separating and quantifying all potential impurities, including diastereomers like Impurity H, from the main API peak. The general monograph in the European Pharmacopoeia on "Substances for pharmaceutical use" makes the principles of ICH Q3A legally binding for substances covered by a monograph. edqm.euedqm.eu Therefore, even if not explicitly named, an impurity like Impurity H would be controlled under the limits for "unspecified impurities" or "total impurities" unless it is individually specified.
Documentation and Reporting Requirements for Impurity H in Regulatory Submissions
Comprehensive documentation regarding the control of this compound is a critical component of any regulatory submission, such as a New Drug Application (NDA) or a Drug Master File (DMF). The information provided must be sufficient to assure regulatory agencies of the drug's quality and safety.
Key documentation includes:
Impurity Identification: A summary of the efforts to identify Impurity H, including its chemical name, structure, and characterization data (e.g., from NMR, MS).
Analytical Procedures: Detailed descriptions of the validated analytical methods used for detecting and quantifying Impurity H, demonstrating specificity, linearity, accuracy, precision, and a limit of quantitation (LOQ) at or below the reporting threshold. fda.goveuropa.eu
Batch Analysis Data: A tabulation of the levels of Impurity H found in relevant batches of Sofosbuvir drug substance and drug product, including clinical, stability, and commercial-scale batches. fda.govfda.gov
Justification of Specifications: A rationale for the proposed acceptance criteria for Impurity H in both the drug substance and drug product specifications. This justification should be based on batch data, stability studies, and qualification data. fda.gov
Safety Qualification: If the levels of Impurity H exceed the qualification threshold, a comprehensive report of the safety studies conducted to justify the proposed acceptance criterion is required. ich.org This could include data from toxicological studies or evidence that the impurity is a significant metabolite.
This rigorous documentation ensures that the control strategy for this compound is scientifically sound and compliant with global regulatory expectations. youtube.com
Application of Quality by Design (QbD) Principles to Impurity H Management
The management of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is a critical aspect of drug development and manufacturing, governed by stringent regulatory standards. Quality by Design (QbD) provides a systematic and science-based framework for building quality into the product and process. thaiscience.infobohrium.com This approach moves beyond traditional quality-by-testing to a more proactive strategy of understanding and controlling the sources of variability. thaiscience.info For this compound, a known diastereoisomer of the active molecule, applying QbD principles is essential for ensuring its effective control and, consequently, the safety and efficacy of the final drug product. glpbio.com The QbD framework for managing Impurity H involves a comprehensive understanding of how material attributes and process parameters influence its formation, leading to the development of a robust control strategy. bohrium.com
The core elements of a QbD approach for Impurity H include defining a quality target product profile (QTPP), identifying critical quality attributes (CQAs), and establishing a relationship between critical process parameters (CPPs) and CQAs. turkjps.org This leads to the establishment of a design space and a comprehensive control strategy that ensures the manufacturing process consistently produces Sofosbuvir with Impurity H levels below the established qualification thresholds. amsbiopharma.comseqens.com
Risk Assessment of Impurity H Formation and Control
A foundational step in the QbD framework is a thorough risk assessment to identify and evaluate factors that could impact the level of this compound. pharmapage.in Quality Risk Management (QRM), as outlined in ICH Q9, provides a systematic process for this assessment. pharmapage.in For Impurity H, which is a diastereoisomer of Sofosbuvir, the risk assessment primarily focuses on the stereocontrol of the chemical synthesis and purification steps. daicelpharmastandards.com
Potential sources of risk include the quality of starting materials, the selection of reagents and catalysts, and the operational parameters of the synthetic and purification processes. Tools such as Failure Mode and Effects Analysis (FMEA) are employed to systematically identify potential failure modes, their causes, and their effects on the CQA (i.e., the level of Impurity H). The FMEA process assigns a risk priority number (RPN) to each potential failure, guiding efforts to mitigate high-risk areas.
Table 1: Illustrative Failure Mode and Effects Analysis (FMEA) for this compound
| Process Step | Potential Failure Mode | Potential Cause(s) of Failure | Potential Effect on Impurity H Level | Severity | Occurrence | Detection | RPN | Proposed Mitigation Strategy |
|---|---|---|---|---|---|---|---|---|
| Phosphoramidate (B1195095) Coupling | Incorrect stereochemical outcome | Sub-optimal reaction temperature; Improper catalyst choice or concentration; Incorrect solvent polarity. | Increased formation of Impurity H. | 8 | 4 | 3 | 96 | Define and control temperature range; Qualify catalyst supplier and specify concentration; Validate solvent specifications. |
| Crystallization/Purification | Inefficient separation of diastereomers | Inappropriate solvent system; Incorrect cooling rate; Insufficient seeding. | Failure to remove Impurity H to the required level. | 8 | 3 | 2 | 48 | Optimize crystallization solvent ratios and cooling profiles; Develop a robust seeding strategy. |
| Starting Material Quality | Presence of stereoisomeric impurities in key intermediates | Inadequate control of supplier's synthesis process. | Carry-over and formation of downstream Impurity H. | 7 | 4 | 4 | 112 | Implement stringent specifications for starting materials; Develop specific analytical methods to detect isomeric impurities. |
| Drying Process | Isomerization due to thermal stress | Excessive temperature or prolonged drying time. | Potential for epimerization leading to Impurity H formation. | 6 | 2 | 2 | 24 | Establish and validate drying temperature and time limits based on stability studies. |
This table is illustrative. Severity, Occurrence, and Detection are typically rated on a 1-5 or 1-10 scale, and the RPN is the product of these three scores.
Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) related to Impurity H
Based on the risk assessment, the next step is to formally define the CQAs and CPPs. pharmapage.in
A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property that must be within a specific limit, range, or distribution to ensure the desired product quality. turkjps.org For this compound, the primary CQA is its level in the final API, which must not exceed the limit specified by regulatory guidelines such as ICH Q3A. europa.eu This limit is established based on toxicological data and the qualification threshold. ich.org
A Critical Process Parameter (CPP) is a process parameter whose variability impacts a CQA and therefore must be monitored or controlled to ensure the process produces the desired quality. turkjps.org Identifying CPPs is crucial for developing an effective control strategy. For a diastereomeric impurity like Impurity H, the CPPs are predominantly associated with the synthetic steps that establish the chiral centers and the subsequent purification processes designed to separate the isomers.
Table 2: Relationship between CPPs and the CQA for this compound
| Critical Quality Attribute (CQA) | Process | Critical Process Parameter (CPP) | Justification for Criticality |
|---|---|---|---|
| Level of this compound ≤ [Specification Limit] | Stereoselective Synthesis Step | Reaction Temperature | Affects the kinetics and stereoselectivity of the reaction, influencing the ratio of desired product to Impurity H. |
| Reagent/Catalyst Concentration | The concentration of the chiral catalyst or reagent directly controls the stereochemical pathway of the reaction. | ||
| Reaction Time | Sufficient time is needed for reaction completion, but excessive time could lead to side reactions or epimerization. | ||
| Purification/Crystallization | Solvent Composition & Ratio | The solubility of Sofosbuvir and Impurity H differs in various solvent systems, making this critical for selective crystallization. | |
| Cooling Rate/Temperature Profile | Controls the crystal growth and nucleation, which is critical for achieving effective separation of diastereomers. |
Design Space Development for Impurity H Control
The culmination of the risk assessment and the identification of CPPs and CQAs is the development of a design space. The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters (CPPs) that have been demonstrated to provide assurance of quality. gally.chmdpi.com Operating within the established design space is not considered a change and does not typically require a post-approval regulatory submission. gally.ch
To establish the design space for Impurity H control, Design of Experiments (DoE) is a powerful statistical tool. pharmapage.in DoE allows for the simultaneous study of the effects of multiple CPPs on the CQA (Impurity H level). ijrps.com This systematic approach enables the mapping of a region of operating parameters where the level of Impurity H is consistently maintained below its acceptance criterion.
The design space provides operational flexibility for manufacturing while ensuring the final product meets its quality specifications. seqens.commdpi.com It represents a deep understanding of the process, moving away from rigid set-point control to a more flexible and robust manufacturing paradigm.
Table 3: Example of a Design Space for Controlling this compound
| Critical Process Parameter (CPP) | Parameter Range within Design Space | Critical Quality Attribute (CQA) Outcome |
|---|---|---|
| Synthesis Reaction Temperature | 20°C - 25°C | Level of this compound ≤ [Specification Limit] |
| Crystallization Solvent Ratio (Solvent A:Solvent B) | 2.5:1 to 3.5:1 |
| Crystallization Cooling Rate | 5°C/hour - 10°C/hour | |
This table illustrates that as long as the manufacturing process operates within these defined ranges for the specified CPPs, the level of this compound will reliably meet its predefined specification.
Future Research Directions and Emerging Trends in Pharmaceutical Impurity Management Relevant to Sofosbuvir Impurity H
Development of Green Chemistry Approaches for Sustainable Impurity H Control
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. ekb.egjddhs.com These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.compfizer.com For Sofosbuvir synthesis, this involves developing more sustainable methods that can also control the formation of impurities like impurity H.
Future research in this area will likely focus on:
Catalytic Reactions: The use of catalytic reagents allows for more specific chemical transformations, which can enhance product selectivity and reduce waste. mdpi.com Developing highly selective catalysts for the key stereospecific steps in Sofosbuvir synthesis could significantly reduce the formation of its diastereomer, impurity H.
Energy-Efficient Synthesis: Techniques such as microwave-assisted synthesis are being explored as energy-efficient methods that can also lead to quicker and more selective chemical reactions, potentially minimizing the generation of impurities. mdpi.com
Biocatalysis: Employing enzymes as catalysts (biocatalysis) offers high selectivity and operates under mild conditions, presenting a promising green alternative for complex syntheses like that of nucleoside analogs. acs.org Biocatalytic approaches could offer more streamlined and sustainable routes for producing Sofosbuvir with high stereochemical purity. acs.org
| Green Chemistry Principle | Application in Sofosbuvir Synthesis | Potential Impact on Impurity H |
|---|---|---|
| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. jddhs.comeuropa.eu | May alter reaction kinetics and equilibria, reducing the formation of the undesired diastereomer. |
| Catalysis | Developing stereoselective catalysts for phosphoramidate (B1195095) coupling. mdpi.com | Increases the yield of the desired Sofosbuvir isomer over impurity H. |
| Energy Efficiency | Implementing microwave-assisted or continuous flow reactions. jddhs.commdpi.com | Shorter reaction times and better temperature control can minimize side reactions leading to impurities. |
| Biocatalysis | Using enzymes for key transformation steps. acs.org | High stereospecificity of enzymes can virtually eliminate the formation of diastereomeric impurities. |
Advanced Computational Chemistry and In Silico Prediction of Impurity H Formation Pathways
Computational chemistry and in silico modeling are becoming indispensable tools in pharmaceutical development for predicting chemical reactions and the formation of impurities. nih.gov These methods allow scientists to understand potential degradation and impurity formation pathways before they are observed in the lab, saving time and resources.
For this compound, future research will leverage:
Degradation Pathway Prediction: Software applications can predict the degradation products of pharmaceutical ingredients under various stress conditions (e.g., hydrolysis, oxidation). nih.govnih.gov Studies have used in silico tools to characterize the forced degradation products of Sofosbuvir. nih.gov This approach can be extended to model the specific reaction conditions that favor the formation of impurity H over the desired Sofosbuvir isomer.
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These advanced computational methods can model the transition states of the chemical reactions involved in Sofosbuvir synthesis. By calculating the energy barriers for the formation of both Sofosbuvir and impurity H, researchers can identify the kinetic and thermodynamic factors that control the diastereoselectivity of the reaction. This insight is crucial for optimizing reaction conditions to maximize the yield of the correct isomer.
Toxicity Prediction: In silico toxicology software can be used to predict the potential toxicity of impurities. nih.gov This is vital for risk assessment and for setting appropriate control limits for impurities like impurity H.
Implementation of Continuous Manufacturing and Real-Time Analytical Technologies for Impurity H Monitoring
Continuous manufacturing (CM) represents a paradigm shift from traditional batch processing in the pharmaceutical industry. vcu.edunih.gov CM involves the continuous feeding of materials through an integrated series of processing units, offering enhanced process control and product quality consistency. americanpharmaceuticalreview.com
The implementation of CM for Sofosbuvir production, integrated with Process Analytical Technology (PAT), offers significant advantages for controlling impurity H:
Real-Time Monitoring: PAT utilizes in-line or on-line analytical tools (e.g., Near-Infrared (NIR), Raman spectroscopy, or HPLC) to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real-time. americanpharmaceuticalreview.compharmaceuticalprocessingworld.com This allows for immediate detection of any deviations that could lead to an increase in impurity H levels.
Enhanced Process Control: By continuously monitoring the process, manufacturers can implement feedback and feed-forward control loops to adjust process parameters automatically. pharmaceuticalprocessingworld.com This ensures the reaction conditions are always optimized to favor the formation of Sofosbuvir and minimize impurity H.
| PAT Tool | Parameter Monitored | Benefit for Impurity H Control |
|---|---|---|
| In-line HPLC/UPLC | Concentration of reactants, product, and impurities. | Direct, real-time quantification of Sofosbuvir and Impurity H. pharmaceuticalprocessingworld.com |
| Near-Infrared (NIR) Spectroscopy | Concentration of major components, blend uniformity. | Non-invasive monitoring to ensure correct stoichiometry and reaction completion. pharmaceuticalprocessingworld.com |
| Raman Spectroscopy | Molecular structure, polymorphic form, concentration. | Can potentially differentiate between diastereomers and monitor their relative concentrations in real-time. |
Integration of Chemometrics and Multivariate Data Analysis for Comprehensive Impurity Profiling
As manufacturing processes and analytical techniques generate vast amounts of complex data, chemometrics and multivariate data analysis (MVDA) are essential for extracting meaningful information. nih.gov These statistical tools can be used to build predictive models for impurity formation and to develop more comprehensive analytical methods.
Future applications relevant to this compound include:
Multivariate Calibration Methods: Techniques like Partial Least Squares (PLS) and Principal Component Regression (PCR) can be used to develop analytical methods that can simultaneously quantify Sofosbuvir and multiple impurities, including impurity H, even in the presence of severe spectral overlap. nih.govmdpi.com This is particularly useful for rapid analysis where chromatographic separation is not feasible.
Process Data Analysis: MVDA can be applied to historical manufacturing data to identify the process parameters that have the most significant impact on the formation of impurity H. nih.gov This knowledge can be used to refine the process and establish more effective control strategies.
Stability-Indicating Assays: Chemometric-assisted methods can enhance the development of stability-indicating assays, allowing for the determination of the active ingredient in the presence of its degradation products and related impurities. mdpi.com
Development of Novel Analytical Techniques for Trace-Level Impurity H Detection
The accurate detection and quantification of impurities, especially at trace levels, is fundamental to ensuring drug quality. Research is continuously focused on developing more sensitive, specific, and rapid analytical methods.
For this compound, emerging trends include:
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS): UPLC-MS/MS methods offer extremely high sensitivity and selectivity, making them ideal for detecting and quantifying trace-level impurities. nih.govnih.gov These techniques provide very low limits of quantification (LOQ), which is crucial for controlling impurities that may have potential safety concerns even at low concentrations. nih.govresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a simple, cost-effective, and high-throughput technique that can be used for the simultaneous quantification of Sofosbuvir and its impurities. researchgate.net Novel HPTLC methods are being developed for improved separation and sensitivity. researchgate.net
Chiral Chromatography: Since impurity H is a diastereomer of Sofosbuvir, the development of robust chiral HPLC methods is essential for their effective separation and accurate quantification. europa.eu Control of enantiomeric and diastereomeric purity is often managed by analyzing key synthesis intermediates. europa.eueuropa.eu
Hyphenated Techniques: The coupling of different analytical techniques, such as LC-NMR-MS, provides comprehensive structural information, which is invaluable for the unambiguous identification and characterization of unknown impurities that may arise during synthesis or degradation. researchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Sofosbuvir impurity H in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most validated technique for impurity analysis. A mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (50:50) at 1.0 mL/min flow rate provides optimal resolution, with retention times (RT) distinguishing Sofosbuvir (~3.674 min) and its phosphoryl impurity (~5.704 min) . System suitability parameters (e.g., tailing factor, theoretical plates) should adhere to ICH Q2(R1) guidelines .
Q. How should researchers validate chromatographic methods for impurity quantification to meet regulatory standards?
- Methodological Answer : Validation must include:
- Linearity : Calibration curves (R² > 0.999) across 40–120% of target concentration for both drug and impurity .
- Accuracy : Recovery rates within 97–102% for the drug and 80–120% for impurities, tested at 80%, 100%, and 120% spiked levels .
- Precision : % RSD ≤ 2 for repeatability and intermediate precision .
- Specificity : Chromatograms must resolve impurities from the main peak; relative retention times (e.g., impurity A: ~0.98 RT vs. Sofosbuvir) aid identification .
Advanced Research Questions
Q. How can researchers resolve co-eluting impurities in Sofosbuvir analysis, particularly when impurity H overlaps with other degradants?
- Methodological Answer : Optimize mobile phase composition (e.g., adjust acetonitrile ratio) or employ two-dimensional liquid chromatography (2D-LC) for enhanced separation. Relative retention times (e.g., impurity H vs. known impurities A–G) and mass spectrometry (LC-MS/MS) can confirm identity . For example, impurity C requires a correction factor (1.5×) for quantification due to co-elution risks .
Q. How should discrepancies in impurity recovery rates during method validation be addressed (e.g., recovery >120%)?
- Methodological Answer : High recovery may indicate matrix interference or incomplete extraction. Re-evaluate sample preparation (e.g., sonication time, solvent polarity) and validate using placebo formulations to isolate matrix effects . If the impurity is unstable, consider inert atmosphere handling or immediate analysis post-extraction .
Q. What strategies ensure reproducibility in impurity studies when scaling methods for high-throughput analysis?
- Methodological Answer : Document all critical parameters (e.g., column lot, temperature, injection volume) and provide raw data (chromatograms, peak integration settings) in supplementary materials . Use automated systems for sample injection and data processing to minimize variability. Publicly share protocols, including software settings (e.g., Empower or Chromeleon configurations) .
Data Interpretation and Reporting
Q. How should researchers analyze impurity profiles when pharmacopeial limits (e.g., 0.15% for individual impurities) are exceeded?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to identify impurity sources. Cross-validate with mass spectrometry to confirm structural assignments . For non-pharmacopeial impurities like H, establish a risk-based threshold (e.g., ≥0.10%) and justify safety via toxicological assessments .
Q. What statistical approaches are recommended for handling batch-to-batch variability in impurity levels?
- Methodological Answer : Apply ANOVA to compare impurity means across batches, with post-hoc Tukey tests to identify outliers. Use control charts (e.g., Shewhart charts) to monitor trends and assign acceptance criteria based on process capability indices (Cpk ≥1.33) .
Regulatory and Ethical Compliance
Q. How can researchers align impurity studies with international pharmacopeial guidelines (e.g., USP, ICH)?
- Methodological Answer : Follow ICH Q3A/B for qualification thresholds and USP monographs for method harmonization. For example, sum all impurity peaks (excluding Sofosbuvir) and ensure they do not exceed 1.0% total . Include system suitability results in submissions to demonstrate method robustness .
Q. What documentation is critical for ensuring transparency in impurity research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
